Technical Guide: Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
Technical Guide: Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
This technical guide details the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . This scaffold is a sulfur-containing isostere of the granatanone (pseudopelletierine) system, often utilized in medicinal chemistry for developing anti-arrhythmic agents (Class III) and ligands for neuroreceptors (e.g., sigma or muscarinic receptors).
The synthesis follows a Robinson-Schöpf condensation , a biomimetic double Mannich reaction that constructs the bicyclic core in a single step from acyclic precursors.
Executive Summary
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Target Compound: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride[1][2]
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CAS Registry: 1419101-38-4 (related analogs)
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Molecular Formula: C₇H₁₁NOS · HCl
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Core Methodology: Robinson-Schöpf Condensation (Double Mannich).[3]
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Key Challenge: The instability of the sulfur-containing dialdehyde precursor requires in situ generation or careful handling of the acetal intermediate.
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Applications: Precursor for Class III anti-arrhythmic agents (e.g., tedisamil analogs) and conformationally restricted pharmacological probes.
Retrosynthetic Analysis
The bicyclic [3.3.1] nonane skeleton is best disconnected at the bridgehead carbons (C1 and C5). The nitrogen atom (N9) serves as the bridge, while the two "wings" of the bicycle are derived from a dialdehyde and a ketone dicarboxylic acid.
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Fragment A (Sulfur Wing): 2,2'-Thiodiacetaldehyde (provides C2-S3-C4).
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Fragment B (Ketone Wing): 1,3-Acetonedicarboxylic acid (provides C6-C7(=O)-C8).
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Fragment C (Bridge): Primary amine (Methylamine or Ammonia).
Caption: Retrosynthetic breakdown of the 3-thia-9-azabicyclo[3.3.1]nonane skeleton.
Experimental Protocol
Phase 1: Precursor Preparation
The dialdehyde 2,2'-thiodiacetaldehyde is unstable and prone to polymerization. It must be generated from its stable bis-acetal precursor, bis(2,2-diethoxyethyl)sulfide .
Step 1.1: Synthesis of Bis(2,2-diethoxyethyl)sulfide
Reaction: Nucleophilic substitution of chloroacetaldehyde diethyl acetal with sodium sulfide.
| Reagent | Equiv.[4][5] | Role |
| Chloroacetaldehyde diethyl acetal | 2.0 | Electrophile |
| Sodium Sulfide nonahydrate (Na₂S·9H₂O) | 1.0 | Nucleophile (Sulfur source) |
| Ethanol (95%) | Solvent | Medium |
Protocol:
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Dissolve Na₂S·9H₂O (24.0 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
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Add chloroacetaldehyde diethyl acetal (30.5 g, 0.2 mol) dropwise over 30 minutes.
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Reflux the mixture for 12 hours. Sodium chloride will precipitate.
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Cool to room temperature and filter off the salts.
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Concentrate the filtrate under reduced pressure.
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Distill the residue in vacuo (approx. 140–145°C at 10 mmHg) to obtain the pure acetal as a colorless oil.
Step 1.2: Preparation of Acetonedicarboxylic Acid
Note: Commercial acetonedicarboxylic acid is often impure due to spontaneous decarboxylation. Fresh preparation is recommended.
Protocol:
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Add Citric Acid Monohydrate (50 g) to fuming Sulfuric Acid (20% SO₃, 80 mL) at 0°C.
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Stir vigorously while maintaining temperature <10°C. Evolution of CO gas will occur.
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After 30 minutes, pour the mixture onto crushed ice (200 g).
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Extract with Ethyl Acetate (3 x 100 mL).
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Dry organic layer over MgSO₄ and evaporate to obtain the crude crystalline acid. Store at -20°C if not using immediately.
Phase 2: Robinson-Schöpf Condensation
This is the critical ring-forming step. The pH must be strictly controlled (pH 5.0–6.0) to favor the formation of the iminium species while preventing polymerization of the aldehyde.
Materials:
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Bis(2,2-diethoxyethyl)sulfide (from Phase 1)
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Methylamine Hydrochloride (or Ammonium Chloride for the NH-analog)
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Hydrochloric Acid (1 M)
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Sodium Hydrogen Phosphate (Na₂HPO₄) buffer
Protocol:
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Aldehyde Deprotection:
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In a 1L reaction flask, dissolve Bis(2,2-diethoxyethyl)sulfide (13.3 g, 50 mmol) in 0.1 M HCl (100 mL).
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Stir at 40°C for 2 hours to hydrolyze the acetal. The solution will become homogenous.
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Checkpoint: Verify hydrolysis by TLC (disappearance of non-polar acetal).
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Condensation:
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Cool the hydrolyzed solution to 20°C.
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Add Methylamine Hydrochloride (3.4 g, 50 mmol) (Use NH₄Cl for the N-H parent).
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Add Acetonedicarboxylic Acid (7.3 g, 50 mmol) dissolved in water (50 mL).
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pH Adjustment: Immediately adjust the pH to 5.5 using dilute NaOH or Na₂HPO₄ buffer. Critical: pH > 7 causes polymerization; pH < 3 inhibits iminium formation.
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Reaction & Decarboxylation:
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Stir the mixture at room temperature for 48 hours. CO₂ evolution indicates the double decarboxylation is proceeding.
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To ensure complete decarboxylation, heat the mixture to 50°C for the final 2 hours.
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Workup:
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Cool the reaction mixture to 0°C.
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Basify to pH 10 using 40% NaOH solution. The crude amine base may precipitate or form an oil.
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Extract with Dichloromethane (DCM) (3 x 100 mL).
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Wash combined organics with Brine (50 mL).
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude 3-thia-9-methyl-9-azabicyclo[3.3.1]nonan-7-one .
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Phase 3: Hydrochloride Salt Formation
The free base is an oil or low-melting solid. The hydrochloride salt is stable and crystalline.
Protocol:
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Dissolve the crude free base (approx. 5 g) in anhydrous Ethanol (20 mL).
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Place the flask in an ice bath.
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Add 2.0 M HCl in Diethyl Ether dropwise with stirring until the solution reaches pH 2.
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A white precipitate should form immediately.
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Add excess Diethyl Ether (50 mL) to maximize precipitation.
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Filter the solid under argon/nitrogen (hygroscopic).
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Recrystallization: Dissolve in minimum hot Ethanol/Methanol and add Diethyl Ether until turbid. Cool to -20°C.
Mechanistic Pathway
The mechanism involves a cascade of reversible iminium ion formations and Mannich-type attacks.[7]
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Iminium Formation: Amine reacts with one aldehyde arm.[7][8][9]
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Enol Attack: The enol of acetonedicarboxylic acid attacks the iminium.
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Second Cyclization: The process repeats on the second aldehyde arm to close the ring.
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Decarboxylation: The beta-keto acid moieties lose CO₂ to stabilize the ketone.
Caption: Step-wise mechanistic flow of the Robinson-Schöpf condensation.
Analytical Validation
Confirm the structure using the following criteria.
| Method | Expected Signal Characteristics |
| ¹H NMR (D₂O) | Bridgehead (H1, H5): Multiplet at ~3.5–3.8 ppm.Bridge (N-Me): Singlet at ~2.9 ppm (if N-Me used).S-CH₂ (H2, H4): Doublets/Multiplets at ~3.0–3.3 ppm.Ketone-CH₂ (H6, H8): Doublets at ~2.5–2.8 ppm. |
| ¹³C NMR | Ketone (C7): Signal at ~205–210 ppm.Bridgehead (C1, C5): ~55–60 ppm.S-C (C2, C4): ~30–35 ppm. |
| Mass Spec (ESI) | [M+H]⁺: Calc. 172.07 (for N-Me analog); 158.06 (for N-H analog). |
| Melting Point | HCl salt typically decomposes >200°C (verify with specific derivative). |
Safety & Hazards
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Sulfur Compounds: Thiodiacetaldehyde precursors have potent, disagreeable odors. Work in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize sulfur smells on glassware.
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Acetonedicarboxylic Acid: Unstable. Evolves CO₂.[4] Store cold.
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Mannich Conditions: Avoid contact with skin; amines and aldehydes are sensitizers.
References
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Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.
- Chapman, T. et al. (1992). "Synthesis of 3-thia-9-azabicyclo[3.3.1]nonan-7-one derivatives." Journal of Organic Chemistry.
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BldPharm. (n.d.). "3-Thia-9-azabicyclo[3.3.1]nonan-7-one 3,3-dioxide hydrochloride MSDS."
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ChemicalBook. (n.d.).[4] "3-Thia-9-azabicyclo[3.3.1]nonan-9-one hydrochloride Properties."
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Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[4][7][8][9][10][11] Synth. 99, 111-128. (Reference for Robinson-Schöpf operational parameters).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1419101-38-4|3-Thia-9-azabicyclo[3.3.1]nonan-7-one 3,3-dioxide hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. chemijournal.com [chemijournal.com]
- 6. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one|CAS 2291-58-9 [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
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